molecular formula C21H32INO2 B14331952 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide CAS No. 106618-62-6

4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide

Cat. No.: B14331952
CAS No.: 106618-62-6
M. Wt: 457.4 g/mol
InChI Key: NGYJQFAJKUCWAS-UHFFFAOYSA-M
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Description

4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide is a complex organic compound that features a piperidinium core with a cyclohexyl(phenyl)acetyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide typically involves multiple steps:

    Formation of the Cyclohexyl(phenyl)acetyl Intermediate: This step involves the acylation of cyclohexylbenzene using an appropriate acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment to the Piperidinium Core: The cyclohexyl(phenyl)acetyl intermediate is then reacted with 1,1-dimethylpiperidine under basic conditions to form the desired ester linkage.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the piperidine ring using methyl iodide to yield the iodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like nitric acid or sulfuric acid for electrophilic aromatic substitution.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxylated, cyanated, or thiolated derivatives.

    Hydrolysis: Cyclohexyl(phenyl)acetic acid and 1,1-dimethylpiperidine.

    Oxidation: Nitro or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins.

    Industrial Applications: Potential use as a catalyst or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or cell membranes, potentially altering their function or signaling pathways. The ester linkage and phenyl ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[Cyclohexyl(phenyl)acetyl]oxy}-1-methylpiperidin-1-ium iodide: Similar structure but with one less methyl group on the piperidine ring.

    4-{[Cyclohexyl(phenyl)acetyl]oxy}-piperidin-1-ium iodide: Lacks the dimethyl substitution on the piperidine ring.

    4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide is unique due to its specific combination of a quaternary ammonium group, ester linkage, and cyclohexyl(phenyl)acetyl moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

106618-62-6

Molecular Formula

C21H32INO2

Molecular Weight

457.4 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2-cyclohexyl-2-phenylacetate;iodide

InChI

InChI=1S/C21H32NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3,5-6,9-10,18-20H,4,7-8,11-16H2,1-2H3;1H/q+1;/p-1

InChI Key

NGYJQFAJKUCWAS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-]

Origin of Product

United States

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